RasGRP3 ligand 1

Description

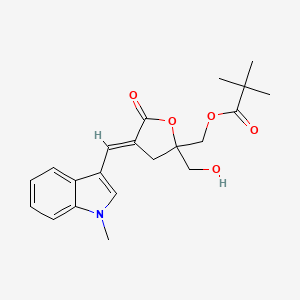

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H25NO5 |

|---|---|

Molecular Weight |

371.4 g/mol |

IUPAC Name |

[(4E)-2-(hydroxymethyl)-4-[(1-methylindol-3-yl)methylidene]-5-oxooxolan-2-yl]methyl 2,2-dimethylpropanoate |

InChI |

InChI=1S/C21H25NO5/c1-20(2,3)19(25)26-13-21(12-23)10-14(18(24)27-21)9-15-11-22(4)17-8-6-5-7-16(15)17/h5-9,11,23H,10,12-13H2,1-4H3/b14-9+ |

InChI Key |

NMSQMKXWQOPPRS-NTEUORMPSA-N |

Isomeric SMILES |

CC(C)(C)C(=O)OCC1(C/C(=C\C2=CN(C3=CC=CC=C32)C)/C(=O)O1)CO |

Canonical SMILES |

CC(C)(C)C(=O)OCC1(CC(=CC2=CN(C3=CC=CC=C32)C)C(=O)O1)CO |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Mechanism of a Selective RasGRP3 Ligand: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and experimental validation of a potent and selective ligand for Ras Guanine Nucleotide Releasing Protein 3 (RasGRP3), a critical mediator in cellular signaling pathways implicated in various cancers. The development of selective ligands for RasGRP3, such as the one detailed herein, offers a promising avenue for targeted therapeutic intervention.

Introduction to RasGRP3 and its Ligand

RasGRP3 is a guanine nucleotide exchange factor (GEF) that plays a pivotal role in activating Ras GTPases, downstream of diacylglycerol (DAG) signaling.[1][2][3][4] Dysregulation of the RasGRP3 pathway is associated with the progression of several malignancies, including breast, prostate, and melanoma cancers, making it a compelling target for drug discovery.

A significant breakthrough in this area has been the development of α-Arylidene Diacylglycerol-Lactones (DAG-Lactones) as potent and selective RasGRP3 ligands.[1][2][5] This guide focuses on a lead compound from this class, designated as compound 96 , which has demonstrated high affinity and selectivity for RasGRP3.[1][6]

Quantitative Data Summary

The following table summarizes the key quantitative data for compound 96, highlighting its binding affinity for RasGRP3 and its selectivity over related Protein Kinase C (PKC) isoforms.[1][6]

| Parameter | Value | Description |

| Ki for RasGRP3 | 1.75 nM | Inhibitor constant, indicating the binding affinity of compound 96 to RasGRP3.[7][8] |

| Selectivity vs. PKCα | 73-fold | Ratio of Ki for PKCα to Ki for RasGRP3, indicating higher selectivity for RasGRP3.[1][6] |

| Selectivity vs. PKCε | 45-fold | Ratio of Ki for PKCε to Ki for RasGRP3, demonstrating preferential binding to RasGRP3.[1][6] |

| Ras Activation | Dose-dependent | Induces Ras activation in RasGRP-overexpressing HEK293, LNCaP, and Ramos cells.[8] |

Signaling Pathway and Mechanism of Action

RasGRP3 is activated by the second messenger diacylglycerol (DAG), which binds to its C1 domain. This binding event recruits RasGRP3 to the cell membrane, where it facilitates the exchange of GDP for GTP on Ras, leading to Ras activation. Activated Ras, in turn, initiates downstream signaling cascades, including the MAPK/ERK pathway, which promotes cell proliferation and survival.

Compound 96 acts as a DAG mimetic, binding to the C1 domain of RasGRP3 and inducing its activation.[1][2][3] This leads to the activation of the Ras-ERK signaling cascade. The selectivity of compound 96 for RasGRP3 over PKC isoforms is a critical feature, as it minimizes off-target effects associated with pan-PKC activation.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize compound 96.

In Vitro [3H]PDBu Binding Assay

This assay measures the ability of a test compound to compete with the radiolabeled phorbol ester, [3H]phorbol 12,13-dibutyrate ([3H]PDBu), for binding to the C1 domain of RasGRP3 or PKC isoforms.

Materials:

-

Recombinant human RasGRP3, PKCα, and PKCε

-

[3H]PDBu

-

Phosphatidylserine (PS)

-

Bovine Serum Albumin (BSA)

-

Tris-HCl buffer

-

Test compound (e.g., compound 96)

-

Glass fiber filters

-

Scintillation fluid

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, PS, BSA, and the respective enzyme (RasGRP3, PKCα, or PKCε).

-

Add varying concentrations of the test compound to the reaction mixture.

-

Initiate the binding reaction by adding a fixed concentration of [3H]PDBu.

-

Incubate the mixture for a specified time at room temperature to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

Cellular Ras Activation Assay

This assay determines the ability of a compound to induce the activation of Ras in intact cells.

Materials:

-

Cell lines (e.g., HEK293, LNCaP, Ramos) with or without RasGRP3 overexpression.

-

Test compound (e.g., compound 96).

-

Cell lysis buffer.

-

Ras Activation Assay Kit (containing Raf-1 RBD-agarose beads).

-

Antibodies against Ras and downstream effectors (e.g., phospho-ERK).

-

SDS-PAGE and Western blotting reagents.

Procedure:

-

Culture the chosen cell line to the desired confluency.

-

Treat the cells with varying concentrations of the test compound for a specified time.

-

Lyse the cells and collect the protein lysates.

-

Incubate the lysates with Raf-1 RBD-agarose beads to pull down GTP-bound (active) Ras.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins and analyze the levels of active Ras by Western blotting using a pan-Ras antibody.

-

Analyze total cell lysates for total Ras and phosphorylation of downstream targets like ERK to confirm pathway activation.

Mechanism of Action of Compound 96

The following diagram illustrates the logical flow of the mechanism of action of compound 96.

References

- 1. α-Arylidene Diacylglycerol-Lactones (DAG-Lactones) as Selective Ras Guanine-Releasing Protein 3 (RasGRP3) Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Biological, and Biophysical Studies of DAG-indololactones Designed as Selective Activators of RasGRP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. file.medchemexpress.com [file.medchemexpress.com]

In-Depth Technical Guide: Synthesis and Characterization of RasGRP3 Ligand 1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of RasGRP3 ligand 1, a potent and selective activator of the Ras Guanine Nucleotide Releasing Protein 3 (RasGRP3). The information presented herein is intended to equip researchers with the necessary details to replicate and build upon these findings in the pursuit of novel therapeutics targeting Ras signaling pathways.

Introduction to RasGRP3 and Ligand 1

Ras Guanine Nucleotide Releasing Protein 3 (RasGRP3) is a diacylglycerol (DAG)-regulated guanine nucleotide exchange factor (GEF) that plays a crucial role in activating Ras GTPases.[1][2] Dysregulation of the Ras signaling cascade is a hallmark of many cancers, making its modulators, such as RasGRP3, attractive targets for drug discovery. This compound, also referred to as compound 96 in the primary literature, is a synthetic α-arylidene diacylglycerol-lactone that has demonstrated high affinity and selectivity for RasGRP3.[3][4] This guide details its synthesis, biophysical characterization, and cellular activity.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the formation of a key intermediate followed by a final condensation reaction. The detailed experimental protocol is outlined below.

Experimental Protocol: Synthesis of (Z)-5-(4-(dimethylamino)benzylidene)-4-hydroxy-3-octylfuran-2(5H)-one (this compound)

Materials:

-

3-octyl-furan-2,4(3H,5H)-dione

-

4-(dimethylamino)benzaldehyde

-

Piperidine

-

Ethanol

-

Dichloromethane (DCM)

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

A solution of 3-octyl-furan-2,4(3H,5H)-dione (1 equivalent) and 4-(dimethylamino)benzaldehyde (1.2 equivalents) in ethanol is prepared.

-

Piperidine (0.5 equivalents) is added to the solution, and the reaction mixture is stirred at room temperature for 12 hours.

-

The solvent is removed under reduced pressure.

-

The resulting residue is purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to yield the final product, this compound.

Characterization of this compound

The characterization of this compound involves a series of in vitro and cell-based assays to determine its binding affinity, selectivity, and functional activity.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Binding Affinity of this compound

| Target | Kᵢ (nM) |

| RasGRP3 | 1.75 |

Data sourced from Ann J, et al. J Med Chem. 2018.[3][4]

Table 2: Selectivity of this compound against PKC Isoforms

| Target | Kᵢ (nM) | Selectivity (fold vs. RasGRP3) |

| PKCα | 128 | 73 |

| PKCδ | 105 | 60 |

| PKCε | 79 | 45 |

Data sourced from Ann J, et al. J Med Chem. 2018.[3]

Table 3: Cellular Activity of this compound

| Assay | Cell Line | EC₅₀ (nM) |

| Ras Activation | LNCaP | 130 |

| PKCδ S299 Phosphorylation | LNCaP | 1100 |

Data sourced from Ann J, et al. J Med Chem. 2018.[3]

Experimental Protocols

1. In Vitro Binding Assay (Competition with [³H]PDBu)

This assay determines the binding affinity of this compound to the C1 domains of RasGRP3 and PKC isoforms by measuring its ability to compete with the radiolabeled phorbol ester, [³H]phorbol 12,13-dibutyrate ([³H]PDBu).

Materials:

-

Purified RasGRP3 C1 domain or full-length PKC isoforms

-

[³H]PDBu

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mg/mL BSA)

-

Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

Procedure:

-

A reaction mixture containing the purified protein, [³H]PDBu (at a concentration close to its Kd), and varying concentrations of this compound is prepared in the binding buffer.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold wash buffer.

-

The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.

-

The concentration of this compound that inhibits 50% of [³H]PDBu binding (IC₅₀) is determined, and the inhibition constant (Kᵢ) is calculated using the Cheng-Prusoff equation.

2. Ras Activation Assay (Pull-down)

This assay measures the ability of this compound to induce the activation of Ras in intact cells. Active, GTP-bound Ras is selectively pulled down from cell lysates and quantified by Western blotting.

Materials:

-

Cell line expressing RasGRP3 (e.g., LNCaP)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

Raf-RBD (Ras-binding domain of Raf) fused to GST and immobilized on agarose beads

-

Anti-Ras antibody

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

Procedure:

-

Cells are treated with varying concentrations of this compound for a specified time.

-

The cells are lysed, and the protein concentration of the lysates is determined.

-

Equal amounts of protein from each lysate are incubated with GST-Raf-RBD agarose beads to pull down active Ras-GTP.

-

The beads are washed to remove non-specifically bound proteins.

-

The pulled-down proteins are eluted from the beads and separated by SDS-PAGE.

-

The amount of active Ras is detected by Western blotting using an anti-Ras antibody.

-

The band intensities are quantified to determine the EC₅₀ value for Ras activation.

3. PKCδ Phosphorylation Assay (Western Blot)

This assay assesses the selectivity of this compound by measuring its effect on the phosphorylation of a downstream target of PKC, such as PKCδ at serine 299.

Materials:

-

Cell line (e.g., LNCaP)

-

This compound

-

Lysis buffer containing protease and phosphatase inhibitors

-

Anti-phospho-PKCδ (S299) antibody

-

Anti-total PKCδ antibody

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

Procedure:

-

Cells are treated with varying concentrations of this compound.

-

The cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with an anti-phospho-PKCδ (S299) antibody to detect the phosphorylated protein.

-

The membrane is then stripped and re-probed with an anti-total PKCδ antibody to control for protein loading.

-

The band intensities are quantified to determine the EC₅₀ value for PKCδ phosphorylation.

Visualizations

The following diagrams illustrate the signaling pathway of RasGRP3 and the experimental workflows for the synthesis and characterization of this compound.

Caption: RasGRP3 Signaling Pathway and the Action of Ligand 1.

Caption: Experimental Workflow for Synthesis and Characterization.

References

- 1. Rapid and serial determination of protein kinase C activity and of the associated [3H]PDBu binding using a 96-well microtiter plate and a cell harvester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. neweastbio.com [neweastbio.com]

- 3. benchchem.com [benchchem.com]

- 4. Active GTPase Pulldown Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating RasGRP3 Signaling with a Novel Selective Ligand: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of investigating the Ras guanine nucleotide-releasing protein 3 (RasGRP3) signaling pathway using a novel selective ligand, designated as RasGRP3 ligand 1 (also known as compound 96). This document outlines the core signaling pathway, presents quantitative data on the ligand's activity, provides detailed experimental protocols for its characterization, and includes visualizations to facilitate understanding of the molecular and experimental workflows.

Introduction to RasGRP3 Signaling

RasGRP3 is a crucial guanine nucleotide exchange factor (GEF) that activates small GTPases, primarily from the Ras family (including H-Ras, R-Ras, and Rap1).[1] As a key signaling node, RasGRP3 translates upstream signals from receptor tyrosine kinases and G-protein coupled receptors into downstream cellular responses.[1] The activation of RasGRP3 is a multi-step process involving both recruitment to the cell membrane and allosteric regulation. A key event is the binding of diacylglycerol (DAG), a second messenger, to the C1 domain of RasGRP3.[2] This localizes RasGRP3 to the membrane where its substrate, Ras, resides. Additionally, phosphorylation of RasGRP3, for instance at Threonine-133 by protein kinase C (PKC), can further enhance its GEF activity.[3][4]

Once activated, RasGRP3 catalyzes the exchange of GDP for GTP on Ras, leading to the formation of active Ras-GTP. This initiates a cascade of downstream signaling events, most notably through the Raf-MEK-ERK (MAPK) and PI3K-Akt pathways, which regulate fundamental cellular processes such as proliferation, differentiation, and survival.[5][6] Dysregulation of RasGRP3 signaling has been implicated in various cancers, including prostate, breast, and melanoma, making it an attractive target for therapeutic intervention.[1][5][6]

The development of selective ligands for RasGRP3 is critical for dissecting its specific roles in cellular signaling and for validating it as a therapeutic target. This compound is a potent and selective activator that mimics the effect of DAG, providing a valuable tool for studying the downstream consequences of RasGRP3 activation.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity, selectivity, and cellular activity.

| Parameter | Value | Description | Reference |

| Ki for RasGRP3 | 1.75 nM | The dissociation constant for the binding of the ligand to RasGRP3, indicating high-affinity binding. | [7][8] |

| Molecular Formula | C21H25NO5 | The chemical formula of this compound. | [9] |

| Molecular Weight | 371.43 g/mol | The molecular mass of this compound. | [9] |

| Selectivity Profile | Fold Selectivity | Description | Reference |

| vs. PKCα | 73-fold | This compound is 73 times more selective for RasGRP3 than for Protein Kinase C alpha, a common off-target for DAG-mimetics. | [5] |

| vs. PKCε | 45-fold | This compound is 45 times more selective for RasGRP3 than for Protein Kinase C epsilon. | [5] |

| Cellular Selectivity (Ras Activation vs. PKCδ Phosphorylation) | 8 to 29-fold | In intact cells, the ligand shows a significant selectivity for inducing Ras activation over a downstream marker of PKCδ activity. | [5] |

| Cellular Activity | Observation | Cell Lines | Reference |

| Ras Activation | Induces Ras activation in a dose-dependent manner (tested from 1 nM to 10,000 nM over 30 minutes). | HEK293 (RasGRP overexpressing), LNCaP, Ramos | [8] |

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Caption: RasGRP3 Signaling Pathway

Caption: Experimental Workflow

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Ras Activation Pull-Down Assay

This assay measures the levels of active, GTP-bound Ras in cell lysates.

Principle: The Ras-binding domain (RBD) of the Raf-1 kinase specifically binds to the GTP-bound form of Ras. By using a GST-tagged RBD immobilized on glutathione beads, active Ras can be "pulled down" from cell lysates. The amount of pulled-down Ras is then quantified by Western blotting.

Materials:

-

Cells of interest (e.g., HEK293, LNCaP)

-

This compound

-

Lysis/Binding/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, protease inhibitors)

-

GST-Raf1-RBD beads (glutathione agarose coupled to GST-tagged Raf-1 RBD)

-

SDS-PAGE sample buffer

-

Anti-Ras antibody (pan-Ras)

-

Secondary HRP-conjugated antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with this compound at various concentrations for the desired time (e.g., 30 minutes). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Place the culture dish on ice, wash cells with ice-cold PBS, and then lyse the cells with ice-cold Lysis/Binding/Wash Buffer.

-

Lysate Clarification: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.

-

Protein Quantification: Determine the protein concentration of the supernatant (e.g., using a BCA assay). Normalize all samples to the same protein concentration.

-

Pull-Down: To 500 µg of cell lysate, add an appropriate amount of GST-Raf1-RBD beads. Incubate for 1 hour at 4°C with gentle rotation.

-

Washing: Pellet the beads by brief centrifugation and wash them three times with Lysis/Binding/Wash Buffer to remove non-specifically bound proteins.

-

Elution: After the final wash, remove all supernatant and resuspend the beads in 2X SDS-PAGE sample buffer. Boil for 5 minutes to elute the bound proteins.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Immunodetection: Block the membrane and probe with a primary antibody against Ras. Subsequently, incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate. A fraction of the total cell lysate should be run as an input control.

In Vitro GEF Activity Assay

This assay directly measures the ability of RasGRP3 to catalyze nucleotide exchange on Ras.

Principle: This assay often uses a fluorescently labeled GDP analog (e.g., mant-GDP) that is pre-loaded onto Ras. When bound to Ras, the fluorophore's emission intensity is high. The addition of a GEF (RasGRP3) and an excess of unlabeled GTP will lead to the displacement of the fluorescent GDP, causing a decrease in fluorescence intensity over time. The rate of this decrease is proportional to the GEF activity.

Materials:

-

Recombinant purified Ras protein

-

Recombinant purified RasGRP3 protein

-

mant-GDP (or other suitable fluorescent GDP analog)

-

GTP

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 10 mM MgCl2)

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Loading of Ras with mant-GDP: Incubate purified Ras with a molar excess of mant-GDP in the absence of magnesium (using EDTA to chelate it) to facilitate nucleotide exchange. Then, add an excess of MgCl2 to lock the mant-GDP in place. Remove unbound nucleotide by buffer exchange or dialysis.

-

Assay Setup: In a 96-well plate, add the assay buffer containing a fixed concentration of mant-GDP-loaded Ras.

-

Initiate Reaction: Add RasGRP3 (with or without pre-incubation with this compound) to the wells. Immediately after, add a large excess of unlabeled GTP to start the exchange reaction.

-

Fluorescence Measurement: Monitor the decrease in fluorescence intensity over time using a plate reader (excitation ~360 nm, emission ~440 nm for mant).

-

Data Analysis: Calculate the initial rate of the reaction from the slope of the fluorescence decay curve. Compare the rates between conditions (e.g., with and without the ligand) to determine the effect on RasGRP3's GEF activity.

Live-Cell FRET Imaging of Ras Activation

This technique allows for the real-time visualization of Ras activation in living cells.

Principle: Förster Resonance Energy Transfer (FRET) is used to detect the conformational change in a biosensor upon Ras activation. A common type of Ras FRET biosensor consists of Ras fused to a donor fluorophore (e.g., CFP) and the RBD of Raf-1 fused to an acceptor fluorophore (e.g., YFP). When Ras is in its inactive, GDP-bound state, the fluorophores are far apart, and there is low FRET. Upon activation to the GTP-bound state, Ras binds to the RBD, bringing the donor and acceptor fluorophores into close proximity and resulting in an increase in FRET signal.

Materials:

-

Cells suitable for live-cell imaging

-

Expression plasmid for a Ras FRET biosensor

-

Transfection reagent

-

Live-cell imaging microscope equipped for FRET (e.g., with appropriate filter sets and a sensitive camera)

-

Image analysis software

Procedure:

-

Cell Transfection: Transfect the cells with the Ras FRET biosensor plasmid and allow for expression (typically 24-48 hours).

-

Cell Plating: Plate the transfected cells onto glass-bottom dishes suitable for microscopy.

-

Imaging Setup: Place the dish on the microscope stage within an environmental chamber to maintain physiological conditions (37°C, 5% CO2).

-

Baseline Imaging: Acquire baseline images of the donor and FRET channels before stimulation.

-

Stimulation: Add this compound to the cells and immediately begin time-lapse imaging of both the donor and FRET channels.

-

Image Acquisition: Acquire images at regular intervals to capture the dynamics of Ras activation.

-

Image Analysis: After background subtraction and correction for bleed-through, calculate the FRET ratio (e.g., FRET/CFP) for each cell over time. An increase in this ratio indicates Ras activation.

-

Quantification: Quantify the change in the FRET ratio in response to the ligand to determine the magnitude and kinetics of Ras activation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. RasGRP Exacerbates Lipopolysaccharide-Induced Acute Kidney Injury Through Regulation of ERK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conformationally constrained analogues of diacylglycerol. 30. An investigation of diacylglycerol-lactones containing heteroaryl groups reveals compounds with high selectivity for Ras guanyl nucleotide-releasing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. α-Arylidene Diacylglycerol-Lactones (DAG-Lactones) as Selective Ras Guanine-Releasing Protein 3 (RasGRP3) Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A proapoptotic signaling pathway involving RasGRP, Erk, and Bim in B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cancer.ucsf.edu [cancer.ucsf.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Early Studies on RasGRP3 Modulators

Core Summary

Ras Guanine Nucleotide Releasing Protein 3 (RasGRP3) is a crucial intracellular signaling molecule that functions as a guanine nucleotide exchange factor (GEF). It directly activates Ras and Rap family small GTPases, placing it at the nexus of multiple signaling pathways that control cell proliferation, differentiation, and survival. Dysregulation of RasGRP3 activity is strongly implicated in the pathogenesis of various human cancers, including those of the prostate, breast, and skin (melanoma), as well as in immune disorders.[1][2][3][4] Early research into RasGRP3 focused on elucidating its activation mechanisms, downstream signaling cascades, and its role in disease. These foundational studies utilized a range of modulators, from natural product activators to genetic suppression techniques, to probe its function. This document provides a detailed technical overview of these early investigations, summarizing key quantitative data, experimental methodologies, and the signaling pathways involved.

The RasGRP3 Signaling Pathway

RasGRP3 is a multi-domain protein that integrates upstream signals into the activation of the Ras-MAPK and PI3K-Akt pathways. Its activation is a multi-step process primarily initiated by signals that lead to the activation of Phospholipase C (PLC).

Mechanism of Activation:

-

PLC Activation: Upstream receptors, such as G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), activate PLC.

-

DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Membrane Translocation: DAG accumulates at the plasma membrane and binds with high affinity to the C1 domain of RasGRP3, recruiting it from the cytosol to the membrane.[5][6][7]

-

Conformational Change & GEF Activity: This membrane localization and binding to DAG are thought to induce a conformational change that relieves autoinhibition, allowing the catalytic Cdc25 domain to access and activate membrane-anchored Ras proteins.[5][8]

-

Phosphorylation: Protein Kinase C (PKC), which is also activated by DAG, can phosphorylate RasGRP3 on a conserved threonine residue (Thr-133), an event that further enhances its GEF activity.[6][9]

Downstream Effects: Once active, RasGRP3 catalyzes the exchange of GDP for GTP on Ras proteins (primarily H-Ras and R-Ras).[3][4] GTP-bound Ras then engages and activates multiple downstream effector pathways, most notably:

-

The RAF-MEK-ERK (MAPK) Pathway: Regulates transcription, proliferation, and differentiation.[1][10]

-

The PI3K-Akt Pathway: A critical pathway for cell survival, growth, and proliferation.[1][2][3]

Early RasGRP3 Modulators

Early investigations into RasGRP3 relied on compounds that could activate it by mimicking its natural ligand, DAG, or on genetic tools to suppress its expression and thereby study its function through inhibition.

Activators

The first functional modulators of RasGRP3 were activators that exploited the DAG-binding property of the C1 domain.

| Modulator Class | Example(s) | Mechanism of Action | Key Quantitative Data | Reference(s) |

| Phorbol Esters | Phorbol 12-myristate 13-acetate (PMA) | High-affinity DAG analog; binds to the C1 domain, inducing membrane translocation and activation. | Binds to RasGRP3 with nanomolar affinity. | [5][11] |

| DAG Analogs | 1,2-dioctanoyl-sn-glycerol (DOG) | Synthetic diacylglycerol that mimics the endogenous activator. | Induces membrane translocation and activation. | [5] |

| Synthetic Ligands | RasGRP3 ligand 1 (compound 96) | A potent, selective synthetic ligand that binds to RasGRP3. | Ki : 1.75 nM | [12] |

Functional Inhibition via Genetic Tools

In the absence of specific small-molecule inhibitors, early studies extensively used RNA interference (siRNA and shRNA) to achieve transient or stable knockdown of RasGRP3 expression. This approach was instrumental in validating RasGRP3 as a therapeutic target.

| Cancer Type | Cell Line(s) | Effect of RasGRP3 Knockdown | Reference(s) |

| Melanoma | M14, SK-MEL-5, UACC-62, UACC-257 | Reduced Ras-GTP levels, inhibited cell proliferation, reduced anchorage-independent growth, and suppressed xenograft tumor growth. | [1] |

| Prostate Cancer | PC-3, DU 145 | Reduced Ras-GTP levels, inhibited proliferation and migration, induced apoptosis, and suppressed xenograft tumor growth. | [3] |

| Breast Cancer | MCF7, T-47D | Decreased cell proliferation, induced apoptosis (MCF7), sensitized cells to Tamoxifen and Herceptin (T-47D), and reduced xenograft tumor formation. | [2][4] |

| Uveal Melanoma | 92-1, omm1.3, mel270 | Decreased phosphorylation of MEK and ERK and reduced cell proliferation. | [13] |

| Glioma | U-1242, U-87 | Decreased Ras activity and reduced cell migration. | [14] |

Key Experimental Protocols

The characterization of RasGRP3 and its modulators relied on a combination of biochemical and cell-based assays to measure enzymatic activity, pathway activation, and cellular phenotypes.

Ras Activation (GTP Pull-Down) Assay

This is the most common method used to quantify the cellular levels of active, GTP-bound Ras.

Methodology:

-

Cell Lysis: Cells are treated with a modulator (e.g., PMA) or have RasGRP3 expression knocked down, then lysed in a magnesium-containing buffer to preserve the nucleotide-bound state of GTPases.

-

Incubation with Affinity Probe: Lysates are clarified by centrifugation, and the supernatant is incubated with a recombinant fusion protein, typically GST fused to the Ras-Binding Domain (RBD) of the Raf1 kinase, which is immobilized on glutathione-agarose beads. The RBD specifically binds to Ras-GTP but not Ras-GDP.

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution and Detection: The bound proteins are eluted in SDS-PAGE sample buffer, separated by gel electrophoresis, and transferred to a membrane. The amount of pulled-down Ras-GTP is quantified by immunoblotting using a pan-Ras antibody.

-

Normalization: A fraction of the total cell lysate is run in parallel and probed with the same Ras antibody to determine the total amount of Ras protein, which serves as a loading control.

In Vitro Guanine Nucleotide Exchange Assay

This biochemical assay directly measures the ability of RasGRP3 to catalyze nucleotide exchange on Ras.

Methodology:

-

Protein Purification: Recombinant Ras and the catalytic domain of RasGRP3 are purified.

-

Loading with Labeled GDP: Ras is pre-loaded with a fluorescently or radioactively labeled GDP analog (e.g., mant-GDP or [³H]GDP).

-

Initiating the Reaction: Purified RasGRP3 is added to the GDP-loaded Ras in the presence of a large excess of unlabeled GTP.

-

Monitoring Exchange: The exchange of labeled GDP for unlabeled GTP is monitored over time. For fluorescent analogs, this is detected as a decrease in fluorescence intensity. For radioactive analogs, it involves separating protein-bound from free nucleotide (e.g., by filter binding) and measuring the remaining radioactivity.

-

Data Analysis: The rate of GDP dissociation is calculated to determine the GEF activity of RasGRP3.

Cell Proliferation Assay (CyQuant® NF)

This assay quantifies cell number based on the fluorescence of a dye that binds to cellular nucleic acids.

Methodology:

-

Cell Seeding: Cells (e.g., with RasGRP3 knockdown) are seeded in a multi-well plate.

-

Incubation: Cells are incubated for a defined period (e.g., 96 hours) to allow for proliferation.

-

Lysis and Staining: A lysis buffer containing the CyQuant GR dye is added directly to the wells. The dye fluoresces when bound to nucleic acids.

-

Fluorescence Measurement: The fluorescence intensity in each well is measured using a plate reader. The intensity is directly proportional to the number of cells.

Visualization of a General Screening Workflow

The principles from these early studies can be adapted into a general workflow for screening novel RasGRP3 modulators.

Conclusion

The early investigations into RasGRP3 successfully established its role as a critical activator of Ras signaling downstream of DAG-producing receptors. While the initial toolkit for modulating its activity was limited to DAG-mimicking activators and genetic knockdown methods, these studies were fundamental. They provided definitive evidence of RasGRP3's oncogenic potential in a variety of cancers and validated it as a high-value therapeutic target.[1][3][4] The detailed experimental protocols and signaling insights gained from this foundational work have paved the way for the ongoing discovery and development of specific, direct small-molecule inhibitors aimed at treating Ras-driven diseases.

References

- 1. RasGRP3, a Ras activator, contributes to signaling and the tumorigenic phenotype in human melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Function of RasGRP3 in the formation and progression of human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Function of RasGRP3 in the formation and progression of human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Regulation of Ras Exchange Factors and Cellular Localization of Ras Activation by Lipid Messengers in T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation and Function of the RasGRP Family of Ras Activators in Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural analysis of autoinhibition in the Ras-specific exchange factor RasGRP1 | eLife [elifesciences.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scbt.com [scbt.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. RasGRP3 Mediates MAPK Pathway Activation in GNAQ Mutant Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

The Structure-Activity Relationship of RasGRP3 Ligands: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ras Guanyl Nucleotide Releasing Protein 3 (RasGRP3) is a diacylglycerol (DAG)-regulated guanine nucleotide exchange factor (GEF) that plays a pivotal role in intracellular signaling pathways. By catalyzing the exchange of GDP for GTP on Ras family small GTPases, RasGRP3 activates these molecular switches, leading to the modulation of downstream effector pathways critical for cell proliferation, differentiation, and survival. Its dysregulation has been implicated in various cancers, including prostate, breast, and melanoma, making it an attractive therapeutic target.[1] This technical guide provides an in-depth overview of the structure-activity relationship (SAR) of RasGRP3 ligands, detailed experimental protocols for their characterization, and visualizations of the associated signaling pathways and experimental workflows.

RasGRP3 Signaling Pathway

RasGRP3 is a key integrator of signals originating from receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs). Upon receptor activation, phospholipase C (PLC) is activated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG recruits RasGRP3 to the plasma membrane, where it can be further activated by phosphorylation, often mediated by protein kinase C (PKC).[2][3][4] Activated RasGRP3 then promotes the formation of active, GTP-bound Ras, which in turn initiates downstream signaling cascades, most notably the Raf-MEK-ERK (MAPK) and PI3K-Akt pathways.[5][6]

Caption: A simplified diagram of the RasGRP3 signaling cascade.

Structure-Activity Relationship of RasGRP3 Ligands

The development of selective RasGRP3 ligands has been a key focus of research, with the goal of creating tools to probe RasGRP3 function and potential therapeutics. A significant class of RasGRP3 ligands are the diacylglycerol (DAG)-lactones, which are designed to mimic the endogenous activator DAG and bind to the C1 domain of RasGRP3.

Diacylglycerol (DAG)-Lactones

The structure-activity relationship of DAG-lactones reveals that modifications to the lactone scaffold can significantly impact binding affinity and selectivity for RasGRP3 over other C1 domain-containing proteins, such as Protein Kinase C (PKC) isoforms.

| Compound ID | Structure | R1 | R2 | RasGRP3 Ki (nM) | PKCα Ki (nM) | PKCε Ki (nM) | Selectivity (PKCα/RasGRP3) | Selectivity (PKCε/RasGRP3) |

| Compound 96 | α-arylidene DAG-lactone | H | 4-MeO-Ph | 1.75 | 127 | 79 | 72.6 | 45.1 |

| 130C037 | DAG-lactone | 3.8 | 340 | 29 | 89.5 | 7.6 |

Data for Compound 96 from Ann J, et al. (2018).[7] Data for 130C037 from Pu, Y, et al. (2005).[8]

Key SAR Observations for DAG-Lactones:

-

Selectivity: Generally, DAG-lactones show greater selectivity for RasGRP3 compared to PKCα and PKCε.[9]

-

Aryl Substituents: The nature of the substituent at the α-position of the lactone ring significantly influences selectivity. For instance, compound 96, with a 4-methoxyphenyl group, demonstrates high selectivity for RasGRP3.[7]

-

Hydrophobic Chains: The length and branching of the hydrophobic chains at the sn-1 and sn-2 positions of the glycerol backbone are critical for binding affinity.

Experimental Protocols

Characterizing the activity of RasGRP3 ligands requires a combination of in vitro binding assays, cell-based functional assays, and downstream signaling analysis.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for RasGRP3 by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Purified full-length RasGRP3 protein or C1 domain

-

Radiolabeled ligand (e.g., [3H]PDBu - Phorbol 12,13-dibutyrate)

-

Test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mg/mL BSA)

-

96-well filter plates

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the unlabeled test compounds.

-

Assay Setup: In a 96-well plate, combine the purified RasGRP3 protein, a fixed concentration of the radiolabeled ligand (typically at or below its Kd), and varying concentrations of the test compound in the assay buffer.

-

Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.

-

Filtration: Transfer the contents of the assay plate to a 96-well filter plate and apply a vacuum to separate the protein-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Add scintillation fluid to each well of the filter plate and measure the radioactivity using a microplate scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[10]

Ras Activation (GTP-Ras Pulldown) Assay

This assay measures the ability of a ligand to induce Ras activation in cells by quantifying the amount of GTP-bound Ras.

Materials:

-

Cell line of interest (e.g., HEK293, LNCaP, Ramos)[11]

-

Test compound

-

Lysis buffer (e.g., 25 mM HEPES, pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, 10% glycerol, supplemented with protease and phosphatase inhibitors)

-

GST-Raf1-RBD (Ras Binding Domain) agarose beads

-

Wash buffer (lysis buffer with lower detergent concentration)

-

SDS-PAGE sample buffer

-

Anti-Ras antibody

-

Western blotting equipment

Procedure:

-

Cell Treatment: Culture cells to 70-80% confluency and treat with the test compound or vehicle control for the desired time (e.g., 30 minutes).[11]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Lysate Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Pulldown: Incubate an equal amount of protein from each lysate with GST-Raf1-RBD agarose beads for 1 hour at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and wash them multiple times with wash buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the beads in SDS-PAGE sample buffer and boil to elute the bound proteins.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-Ras antibody to detect the amount of GTP-bound Ras. Also, run a parallel blot with a portion of the total cell lysate to determine the total Ras levels as a loading control.[12][13][14]

Western Blotting for Downstream Signaling (p-Akt and p-ERK)

This method assesses the functional consequence of RasGRP3 activation by measuring the phosphorylation of downstream kinases Akt and ERK.

Materials:

-

Cell lysates from treated and untreated cells (as prepared for the Ras activation assay)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK

-

HRP-conjugated secondary antibody

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)

-

ECL detection reagent

-

Western blotting and imaging equipment

Procedure:

-

Protein Quantification and Gel Electrophoresis: Quantify the protein in cell lysates, mix with SDS-PAGE sample buffer, boil, and separate the proteins on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane several times with wash buffer.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again several times with wash buffer.

-

Detection: Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total (non-phosphorylated) form of the protein (e.g., anti-total-Akt) and/or a loading control like GAPDH or β-actin.[15][16][17]

Cell Proliferation Assay (e.g., CyQUANT® Assay)

This assay determines the effect of a RasGRP3 ligand on cell growth and viability.

Materials:

-

Cell line of interest

-

96-well clear-bottom tissue culture plates

-

Test compound

-

CyQUANT® Cell Proliferation Assay Kit (contains CyQUANT® GR dye and cell-lysis buffer)

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Cell Lysis and Staining: At the end of the incubation period, remove the culture medium and add the CyQUANT® GR dye/cell-lysis buffer to each well.

-

Incubation: Incubate the plate at room temperature for 2-5 minutes, protected from light.[18]

-

Fluorescence Measurement: Measure the fluorescence of each well using a microplate reader with appropriate filters (e.g., ~480 nm excitation and ~520 nm emission).[18]

-

Data Analysis: The fluorescence intensity is directly proportional to the cell number. Plot the fluorescence intensity against the compound concentration to determine the effect on cell proliferation and calculate parameters such as the GI50 (concentration for 50% growth inhibition).[7][8][9][19]

Experimental Workflow for RasGRP3 Ligand Characterization

The characterization of a novel RasGRP3 ligand typically follows a multi-step process, from initial binding assessment to evaluation of its effects in a cellular context.

Caption: A typical workflow for the characterization of a novel RasGRP3 ligand.

Conclusion

The study of the structure-activity relationship of RasGRP3 ligands is crucial for the development of selective chemical probes and potential therapeutic agents. The DAG-lactone scaffold has proven to be a promising starting point for the design of potent and selective RasGRP3 activators. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of novel RasGRP3 ligands, from their initial binding characteristics to their effects on cellular signaling and phenotype. A thorough understanding of the SAR and a rigorous application of these methodologies will be instrumental in advancing our knowledge of RasGRP3 biology and its role in disease.

References

- 1. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

- 2. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. google.com [google.com]

- 4. Regulation and Function of the RasGRP Family of Ras Activators in Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. Measuring cell proliferation using the CyQUANT Cell Proliferation Assay with SpectraMax Microplate Readers [moleculardevices.com]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. Protocol for CyQUANT Cell Proliferation Assay [thelabrat.com]

- 10. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. neweastbio.com [neweastbio.com]

- 13. Ras Activation Kit (ab128504) is not available | Abcam [abcam.com]

- 14. Active GTPase Pulldown Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 17. researchgate.net [researchgate.net]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Cellular Targets of RasGRP3 Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ras guanyl-releasing protein 3 (RasGRP3) is a crucial guanine nucleotide exchange factor (GEF) that plays a significant role in intracellular signaling pathways.[1] It primarily activates small GTPases such as H-Ras and R-Ras by facilitating the exchange of GDP for GTP.[2] This activation triggers downstream signaling cascades, including the MAPK and PI3K/Akt pathways, which are pivotal in regulating cell proliferation, differentiation, and survival.[3][4] Dysregulation of RasGRP3 activity has been implicated in various cancers, including prostate, breast, and melanoma, making it an attractive therapeutic target.[2][4][5] This document provides a comprehensive technical overview of the cellular targets of RasGRP3 ligands, with a focus on a representative inhibitor to illustrate the mechanism of action and experimental approaches for its characterization.

Quantitative Data on a Representative RasGRP3 Ligand

Due to the limited public information on a specific molecule termed "RasGRP3 ligand 1," this guide will utilize data for a known, albeit not yet clinically approved, inhibitor of the RasGRP family to provide concrete examples. The principles and methodologies described are broadly applicable to the study of any RasGRP3 ligand.

Table 1: Inhibitory Activity of a Representative RasGRP3 Ligand

| Ligand/Inhibitor | Target(s) | Assay Type | Cell Line(s) | IC50/EC50 | Reference |

| Representative RasGRP inhibitor | RasGRP3-mediated Ras activation | Ras-GTP pulldown assay | PC-3, DU 145 (Prostate Cancer) | Not specified, but effective inhibition shown | [4] |

| Representative RasGRP inhibitor | Cell Proliferation | CyQuant NF cell proliferation assay | PC-3, DU 145 (Prostate Cancer) | Not specified, but significant reduction observed | [6] |

| Representative RasGRP inhibitor | Akt and ERK1/2 Phosphorylation | Western Blot | PC-3, DU 145 (Prostate Cancer) | Not specified, but phosphorylation was reduced | [4] |

Note: Specific IC50 values for direct RasGRP3 inhibitors are often proprietary. The provided data demonstrates the biological effect of inhibiting RasGRP3 signaling.

Signaling Pathways Involving RasGRP3

RasGRP3 is a key node in cellular signaling, integrating inputs from various cell surface receptors to activate Ras-mediated pathways.[4] A primary mechanism of RasGRP3 activation involves diacylglycerol (DAG), a second messenger produced by phospholipase C (PLC).[7] DAG binds to the C1 domain of RasGRP3, recruiting it to the cell membrane where its substrate, Ras, is located.[4] Additionally, Protein Kinase C (PKC) can phosphorylate RasGRP3, further enhancing its activity.[7][8]

Once activated, RasGRP3 catalyzes the conversion of inactive Ras-GDP to active Ras-GTP.[1] Ras-GTP then engages multiple downstream effector pathways, most notably the Raf-MEK-ERK (MAPK) cascade and the PI3K-Akt-mTOR pathway.[3][7] These pathways are fundamental for cell growth, proliferation, and survival.[2]

Caption: RasGRP3 Signaling Pathway and Point of Inhibition.

Experimental Protocols

Characterizing the cellular targets and mechanism of action of a RasGRP3 ligand involves a series of in vitro and cell-based assays.

Ras Activation Assay (Ras-GTP Pulldown)

Objective: To determine the effect of the ligand on RasGRP3's ability to activate Ras.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., PC-3 or DU 145) and grow to 70-80% confluency. Treat cells with the RasGRP3 ligand at various concentrations for a specified time. A vehicle control (e.g., DMSO) should be included.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with a magnesium-containing lysis buffer (MLB) supplemented with protease and phosphatase inhibitors.

-

Pulldown of GTP-bound Ras: Incubate cell lysates with a GST-fusion protein of the Ras-binding domain (RBD) of Raf1, which is coupled to glutathione-agarose beads. The RBD of Raf1 specifically binds to the GTP-bound, active form of Ras.

-

Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a pan-Ras antibody to detect the amount of active Ras.

-

Total Ras Control: A portion of the total cell lysate should also be run on the gel and probed for total Ras to ensure equal protein loading.

-

Densitometry: Quantify the bands to determine the relative amount of active Ras in treated versus control cells.

Cell Proliferation Assay

Objective: To assess the impact of the RasGRP3 ligand on cancer cell proliferation.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Ligand Treatment: Treat the cells with a serial dilution of the RasGRP3 ligand. Include a vehicle control and a positive control for cell death (e.g., staurosporine).

-

Incubation: Incubate the cells for a period that allows for several cell doublings (e.g., 72-120 hours).

-

Quantification of Cell Viability: Use a fluorescent or colorimetric assay to quantify cell proliferation. For example, the CyQuant NF assay uses a fluorescent dye that binds to nucleic acids to measure cell number.

-

Data Analysis: Plot the cell viability against the ligand concentration and fit the data to a dose-response curve to determine the EC50 value.

Western Blot for Downstream Signaling

Objective: To investigate the effect of the RasGRP3 ligand on downstream signaling pathways.

Methodology:

-

Cell Treatment and Lysis: Treat cells with the ligand as described for the Ras activation assay. Lyse the cells in a suitable buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Antibody Incubation: Probe the membranes with primary antibodies against phosphorylated and total forms of key downstream proteins, such as phospho-ERK (p-ERK), total ERK, phospho-Akt (p-Akt), and total Akt. A loading control, such as GAPDH or β-actin, should also be probed.

-

Detection and Analysis: Use a chemiluminescent or fluorescent secondary antibody for detection. Quantify the band intensities to determine the change in phosphorylation status of the target proteins upon ligand treatment.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for identifying and characterizing the cellular targets of a potential RasGRP3 inhibitor.

Caption: Workflow for RasGRP3 Ligand Target Validation.

The identification and characterization of RasGRP3 ligands are of significant interest for the development of novel cancer therapeutics. A multi-faceted approach, combining biochemical and cell-based assays, is essential to fully elucidate the mechanism of action and cellular targets of these compounds. The methodologies and pathways described in this guide provide a framework for researchers and drug development professionals to advance their understanding of RasGRP3-targeted therapies. The continued exploration of RasGRP3 inhibitors holds promise for providing new treatment options for a range of malignancies.

References

- 1. RASGRP3 - Wikipedia [en.wikipedia.org]

- 2. Function of RasGRP3 in the formation and progression of human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RasGRP3, a Ras activator, contributes to signaling and the tumorigenic phenotype in human melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. RASGRP3 RAS guanyl releasing protein 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. RasGRP3 Mediates MAPK Pathway Activation in GNAQ Mutant Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RasGRP3 (C33A3) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Effects of RasGRP3 Ligands on Downstream Effectors

Executive Summary

Ras guanyl-releasing protein 3 (RasGRP3) is a pivotal guanine nucleotide exchange factor (GEF) that orchestrates the activation of Ras superfamily GTPases, including H-Ras, R-Ras, and Rap1.[1][2] As a critical node in cellular signal transduction, RasGRP3 integrates upstream signals from receptor tyrosine kinases and G-protein coupled receptors to modulate fundamental cellular processes such as proliferation, differentiation, and migration.[1][3] Its activation is primarily mediated by ligands like diacylglycerol (DAG) and subsequent phosphorylation by Protein Kinase C (PKC).[4][5] Dysregulation of RasGRP3 activity is implicated in numerous pathologies, particularly in oncology, making it a compelling target for therapeutic intervention.[1][6][7] This guide provides a comprehensive overview of the activation of RasGRP3 by its ligands and the subsequent cascade of effects on its primary downstream signaling pathways, namely the MAPK/ERK and PI3K/Akt pathways. We present quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate a deeper understanding for research and drug development applications.

RasGRP3 Activation Mechanism

The activation of RasGRP3 is a multi-step process initiated by upstream signals that lead to the production of the second messenger diacylglycerol (DAG).[4] RasGRP3 possesses a C1 domain that directly binds DAG, causing the translocation of RasGRP3 from the cytoplasm to the plasma membrane, where its substrates (Ras proteins) are located.[4][8] For maximal activation, a secondary step is required: phosphorylation. Protein Kinase C (PKC) isoforms, themselves activated by DAG, phosphorylate RasGRP3 on a key threonine residue (Thr-133).[5][8][9] This phosphorylation event is thought to induce a conformational change that enhances its GEF activity, facilitating the exchange of GDP for GTP on Ras proteins and triggering downstream signaling.[5]

Downstream Effector Pathways

Once activated, RasGRP3 catalyzes the conversion of inactive, GDP-bound Ras proteins to their active, GTP-bound state.[2] This activation serves as a launchpad for multiple downstream signaling cascades.

Ras-Raf-MEK-ERK (MAPK) Pathway

The canonical MAPK pathway is a primary target of RasGRP3. GTP-bound Ras recruits and activates Raf kinases, initiating a phosphorylation cascade that proceeds through MEK1/2 and culminates in the phosphorylation and activation of ERK1/2.[10][11] Activated ERK translocates to the nucleus to regulate transcription factors involved in cell proliferation, differentiation, and survival. Overexpression of RasGRP3 leads to increased phosphorylation of Erk1/2, while its suppression reduces pERK levels.[3][8]

PI3K/Akt Pathway

Activated Ras can also directly bind and activate the p110 catalytic subunit of Phosphoinositide 3-kinase (PI3K).[10][11] PI3K then phosphorylates PIP2 to generate PIP3, which recruits and activates Akt (also known as Protein Kinase B) via PDK1. The PI3K/Akt pathway is a central regulator of cell survival, growth, and metabolism. Studies have consistently shown that modulating RasGRP3 expression directly impacts Akt phosphorylation; its overexpression enhances pAkt levels, and its knockdown leads to a reduction in pAkt.[1][6][7]

Quantitative Data on Downstream Effects

The following tables summarize quantitative findings from studies where RasGRP3 activity was modulated, demonstrating its direct impact on downstream effectors.

Table 1: Effect of RasGRP3 Ligands and Overexpression on Downstream Effectors

| Cell Line(s) | Ligand/Stimulus | Downstream Effector | Observed Effect | Reference |

| HEK293, LNCaP, Ramos | RasGRP3 ligand 1 (1-10000 nM) | Ras | Dose-dependent increase in Ras activation | [12] |

| Glioma Cells | RasGRP3 Overexpression | Ras-GTP & Rap1-GTP | Increased activation | [3] |

| Glioma Cells | RasGRP3 Overexpression | p-ERK1/2 & p-Akt | Increased phosphorylation | [3] |

| Normal Melanocytes | RasGRP3 Overexpression | Ras-GTP & p-Akt | Elevated levels | [6] |

Table 2: Effect of RasGRP3 Inhibition/Knockdown on Downstream Effectors

| Cell Line(s) | Method of Inhibition | Downstream Effector | Observed Effect | Reference |

| Prostate (PC-3, DU 145) | siRNA / shRNA | Ras-GTP | Reduced levels | [1] |

| Melanoma (M14, SK-MEL-5) | shRNA | Ras-GTP | Reduced levels | [6] |

| Melanoma (M14, SK-MEL-5) | shRNA + HGF/EGF stimulation | p-Akt | Reduced phosphorylation | [6] |

| Uveal Melanoma (92-1, etc.) | siRNA | p-MEK & p-ERK | Decreased levels | [8] |

| Breast (MCF7, T-47D) | shRNA + IGF-I/EGF stimulation | p-Akt & p-ERK1/2 | Reduced phosphorylation | [7] |

| Glioma Cells | siRNA | Ras-GTP | Decreased activation | [3] |

| Macrophages (RAW264.7) | CRISPR/Cas9 Knockout | Rap1-GTP | Decreased levels | [13] |

| Macrophages (RAW264.7) | CRISPR/Cas9 Knockout | p-Akt / p-ERK1/2 | Accelerated dephosphorylation / Enhanced activation | [13] |

Key Experimental Protocols

This section details common methodologies used to investigate the RasGRP3 signaling axis.

Ras Activation (GTP-Ras) Pull-Down Assay

This assay quantifies the amount of active, GTP-bound Ras in a cell lysate.

-

Cell Lysis: Treat and harvest cells as per the experimental design. Lyse cells on ice in a magnesium-containing lysis buffer (e.g., MLB: 25 mM HEPES, pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, and 10% glycerol) supplemented with protease and phosphatase inhibitors.

-

Clarification: Centrifuge lysates at ~14,000 x g for 10-15 minutes at 4°C to pellet cellular debris.

-

Affinity Precipitation: Incubate the supernatant (clarified lysate) with a GST-fusion protein corresponding to the Ras-binding domain (RBD) of Raf1, which is pre-coupled to glutathione-agarose beads. The RBD of Raf1 specifically binds to the GTP-bound conformation of Ras.

-

Washing: Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Detection: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer. Analyze the eluate by Western blotting using a pan-Ras or isoform-specific Ras antibody.[1]

-

Normalization: A fraction of the total cell lysate (input) should be run in parallel to determine the total amount of Ras protein in each sample, which is used for normalization.

Western Blotting for Phosphorylated Effectors

This technique is used to measure the activation state of kinases like ERK and Akt.

-

Sample Preparation: Lyse cells as described above and determine protein concentration using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK1/2 (Thr202/Tyr204) or anti-phospho-Akt (Ser473)). This is typically done overnight at 4°C.

-

Secondary Antibody Incubation: After washing the membrane with TBST, incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP).

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody against the total (phosphorylated and unphosphorylated) protein (e.g., anti-total ERK or anti-total Akt) to confirm equal protein loading.[1][6][7][8]

Conclusion

RasGRP3 is a critical integrator of extracellular signals, channeling them into the Ras/MAPK and PI3K/Akt pathways to control vital cellular functions. Ligands, most notably endogenously produced DAG, trigger a dual activation mechanism involving both membrane recruitment and PKC-dependent phosphorylation. The profound effect of RasGRP3 on downstream effectors, as evidenced by quantitative data from numerous studies, underscores its importance in cellular homeostasis and disease. Its frequent overexpression and contribution to the malignant phenotype in various cancers highlight RasGRP3 as a promising therapeutic target.[1][6][7] The detailed protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug developers aiming to further elucidate and target the RasGRP3 signaling axis.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. RASGRP3 - Wikipedia [en.wikipedia.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Regulation and Function of the RasGRP Family of Ras Activators in Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of RasGRP3 by phosphorylation of Thr-133 is required for B cell receptor-mediated Ras activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RasGRP3, a Ras activator, contributes to signaling and the tumorigenic phenotype in human melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Function of RasGRP3 in the formation and progression of human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RasGRP3 Mediates MAPK Pathway Activation in GNAQ Mutant Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling pathways inhibitors as anticancer agents: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. RasGRP3 limits Toll-like receptor-triggered inflammatory response in macrophages by activating Rap1 small GTPase - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Screening of RasGRP3 Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ras guanyl-releasing protein 3 (RasGRP3) is a diacylglycerol (DAG)-regulated guanine nucleotide exchange factor (GEF) that plays a pivotal role in intracellular signaling pathways.[1] By catalyzing the exchange of GDP for GTP on Ras family small GTPases, RasGRP3 activates these molecular switches, leading to the downstream activation of critical signaling cascades such as the Raf-MEK-ERK (MAPK) and PI3K-Akt pathways. These pathways are fundamental in regulating cellular processes including proliferation, differentiation, and apoptosis. Dysregulation of RasGRP3 activity has been implicated in various diseases, most notably in several types of cancer, making it an attractive target for therapeutic intervention.[2][3] The identification of small molecule ligands that can modulate RasGRP3 function is therefore of significant interest in drug discovery.

This technical guide provides an in-depth overview of the core methodologies for the preliminary screening of RasGRP3 ligands. It details experimental protocols for key assays, presents a framework for data comparison, and visualizes the underlying biological and experimental workflows.

RasGRP3 Signaling Pathway

RasGRP3 is a key integrator of signals originating from various cell surface receptors, including G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR) and insulin-like growth factor receptor (IGF-IR). Activation of these receptors leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

DAG directly recruits RasGRP3 to the plasma membrane via its C1 domain. Concurrently, DAG activates protein kinase C (PKC), which phosphorylates RasGRP3, leading to its full activation. Activated RasGRP3 then promotes the exchange of GDP for GTP on Ras proteins (such as H-Ras and R-Ras), converting them to their active, GTP-bound state. GTP-bound Ras subsequently activates downstream effector pathways, including the MAPK cascade (Raf-MEK-ERK) and the PI3K-Akt pathway, which drive various cellular responses.

Caption: RasGRP3 Signaling Pathway.

Screening Methodologies for RasGRP3 Ligands

A variety of screening methodologies can be employed to identify novel RasGRP3 ligands. These can be broadly categorized into biochemical assays, cell-based assays, and in silico screening.

1. Biochemical Assays: These assays utilize purified RasGRP3 protein to directly measure the effect of test compounds on its activity.

-

High-Throughput Screening (HTS): HTS involves the rapid, automated testing of large compound libraries. Several assay formats are suitable for HTS of RasGRP3 ligands:

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the proximity of two fluorophore-labeled molecules. For RasGRP3, a TR-FRET assay can be designed to monitor the interaction between RasGRP3 and Ras, or the binding of a fluorescently labeled GTP analog to Ras.

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay measures the interaction between two molecules. Donor and acceptor beads are coated with interacting partners (e.g., RasGRP3 and Ras), and a signal is generated when they are in close proximity.

-

Fluorescence Polarization (FP): This technique measures the change in the polarization of fluorescent light emitted by a small fluorescently labeled ligand upon binding to a larger protein. An FP assay can be developed using a fluorescently labeled GTP analog or a known RasGRP3 binder.

-

2. Cell-Based Assays: These assays are performed in a cellular context and can provide insights into the effects of compounds on RasGRP3 function within its native environment.

-

Ras Activation Assays: These assays measure the levels of active, GTP-bound Ras in cells. A common method is a pull-down assay using the Ras-binding domain (RBD) of Raf, which specifically binds to Ras-GTP.

-

Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase) under the control of a promoter that is activated by the Ras-MAPK signaling pathway. Inhibition of RasGRP3 would lead to a decrease in reporter gene expression.

-

Phosphorylation-Specific Antibody-Based Assays: The activation of downstream kinases such as ERK and Akt can be monitored using antibodies that specifically recognize their phosphorylated (active) forms.

3. In Silico Screening:

-

Virtual Screening: This computational technique involves docking large libraries of virtual compounds into the three-dimensional structure of RasGRP3 to predict their binding affinity.

-

Fragment-Based Screening: This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to RasGRP3. Hits from a fragment screen can then be optimized to develop more potent ligands.

Data Presentation

Quantitative data from preliminary screening should be organized to facilitate comparison between different compounds and screening methods.

| Compound ID | Screening Method | Assay Format | Target Concentration | Compound Concentration | Readout | Result (e.g., % Inhibition, IC50, Ki) |

| Compound 96 | Biochemical | Not specified | Not specified | Not specified | Ki | 1.75 nM[4][5][6] |

| Hypothetical Hit 1 | HTS | TR-FRET | 10 nM | 10 µM | FRET Ratio | 75% Inhibition |

| Hypothetical Hit 2 | Cell-Based | Ras Activation | N/A | 20 µM | Ras-GTP levels | 50% decrease |

| Hypothetical Hit 3 | Virtual Screen | Docking | N/A | N/A | Docking Score | -9.8 kcal/mol |

Experimental Protocols

High-Throughput Screening (HTS) using TR-FRET

This protocol is adapted from generic TR-FRET assay principles for protein-protein interactions and can be optimized for RasGRP3.

Objective: To identify compounds that inhibit the interaction between RasGRP3 and Ras.

Materials:

-

Purified, recombinant human RasGRP3 (tagged, e.g., with His-tag)

-

Purified, recombinant human Ras (tagged, e.g., with GST-tag)

-

TR-FRET donor fluorophore-labeled anti-His antibody (e.g., Terbium cryptate)

-

TR-FRET acceptor fluorophore-labeled anti-GST antibody (e.g., d2)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% BSA)

-

Test compound library (e.g., dissolved in DMSO)

-

384-well low-volume black microplates

Protocol:

-

Prepare a 2X solution of RasGRP3-His and a 2X solution of Ras-GST in assay buffer.

-

Prepare a 4X solution of the donor-labeled anti-His antibody and a 4X solution of the acceptor-labeled anti-GST antibody in assay buffer.

-

Dispense test compounds into the microplate wells (e.g., 50 nL of a 10 mM stock for a final concentration of 10 µM in a 5 µL assay volume).

-

Add 2.5 µL of the 2X RasGRP3-His solution to each well.

-

Add 2.5 µL of the 2X Ras-GST solution to each well.

-

Incubate for 30 minutes at room temperature.

-

Add 1.25 µL of the 4X donor antibody solution and 1.25 µL of the 4X acceptor antibody solution to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET compatible plate reader, with excitation at ~340 nm and emission at ~620 nm (donor) and ~665 nm (acceptor).

-

Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and determine the percent inhibition for each compound relative to controls.

Cell-Based Ras Activation Pull-Down Assay

Objective: To determine the effect of test compounds on Ras activation in a cellular context.

Materials:

-

Cell line expressing RasGRP3 (e.g., HEK293 cells overexpressing RasGRP3)[4]

-

Cell culture medium and supplements

-

Test compounds

-

Stimulant (e.g., Phorbol 12-myristate 13-acetate - PMA)

-

Lysis buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, 10% glycerol, supplemented with protease and phosphatase inhibitors)

-

GST-Raf1-RBD (Ras-binding domain) beads

-

Wash buffer (lysis buffer with lower detergent concentration)

-

SDS-PAGE sample buffer

-

Anti-Ras antibody

Protocol:

-

Seed cells in culture plates and grow to ~80% confluency.

-

Pre-treat cells with test compounds or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

-

Stimulate cells with PMA (e.g., 100 nM for 10 minutes) to activate RasGRP3.

-

Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Clarify lysates by centrifugation.

-

Incubate a portion of the clarified lysate with GST-Raf1-RBD beads for 1 hour at 4°C with gentle rotation.

-

Wash the beads three times with wash buffer.

-